molecular formula C8H9NO2 B7476393 Azetidin-1-yl(furan-2-yl)methanone

Azetidin-1-yl(furan-2-yl)methanone

Cat. No.: B7476393
M. Wt: 151.16 g/mol
InChI Key: BFOOZEICCKRLTN-UHFFFAOYSA-N
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Description

Azetidin-1-yl(furan-2-yl)methanone is a compound that features both an azetidine ring and a furan ring The azetidine ring is a four-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(furan-2-yl)methanone typically involves multicomponent reactions (MCRs). One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis approach is advantageous due to its efficiency and the ability to produce structurally diverse compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: Both the furan and azetidine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Azetidin-1-yl(furan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidin-1-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azetidine and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

azetidin-1-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOOZEICCKRLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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